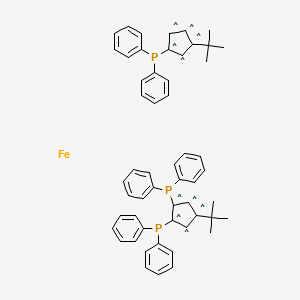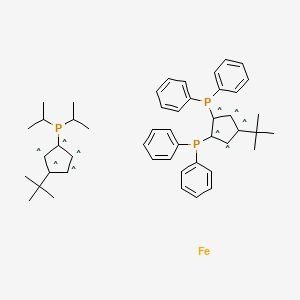
2-Ferrocenyl-6-methylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ferrocenyl-6-methylbenzimidazole (2-FMB) is an organometallic compound that has been studied for its potential applications in the fields of catalysis, materials science, and biochemistry. 2-FMB is a novel compound that has been synthesized in the laboratory, and has been shown to have interesting properties that make it a promising material for further investigation.
Aplicaciones Científicas De Investigación
2-Ferrocenyl-6-methylbenzimidazole has been studied for its potential applications in scientific research. It has been shown to be a useful catalyst for the synthesis of organic compounds, and it has been used as a ligand in the synthesis of organometallic complexes. This compound has also been used in the synthesis of polymers, and it has been used as a model for the study of organometallic reactivity. In addition, this compound has been used in the study of the structure and reactivity of metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2-Ferrocenyl-6-methylbenzimidazole is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. It is believed that the Lewis acidity of this compound is responsible for its catalytic properties, and its ability to act as a ligand in the synthesis of organometallic complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is believed that this compound has the potential to act as an antioxidant, which is a substance that can reduce the damage caused by reactive oxygen species in the body. In addition, this compound has been shown to have anti-inflammatory properties, and it has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ferrocenyl-6-methylbenzimidazole has several advantages for laboratory experiments. It is relatively inexpensive to synthesize, and it is stable in a variety of conditions. In addition, this compound is soluble in a variety of solvents, which makes it easy to work with. However, this compound is sensitive to light and air, and it can be difficult to purify.
Direcciones Futuras
There are many potential future directions for 2-Ferrocenyl-6-methylbenzimidazole research. One of the most promising areas of research is the development of novel catalysts for organic synthesis. In addition, this compound could be used in the development of new materials for energy storage and conversion, as well as for the development of new drug delivery systems. Furthermore, this compound could be used to study the structure and reactivity of metal-organic frameworks, and to develop new methods for the synthesis of polymers. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound, and to develop new applications for the compound.
Métodos De Síntesis
2-Ferrocenyl-6-methylbenzimidazole can be synthesized in the laboratory using a variety of methods. One of the most common methods is the reaction of ferrocene and 6-methylbenzimidazole in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields this compound in high yields. Other methods, such as the reaction of ferrocene and 6-methylbenzimidazole in the presence of a palladium catalyst, have also been used to synthesize this compound.
Propiedades
InChI |
InChI=1S/C13H11N2.C5H5.Fe/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10;1-2-4-5-3-1;/h2-8H,1H3,(H,14,15);1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOWBJQARDXRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FeN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)











